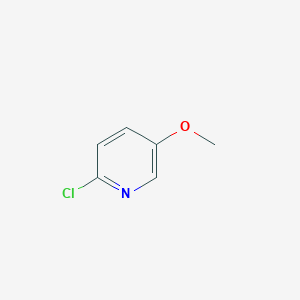

2-Chloro-5-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGHKJHRHVDMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569474 | |

| Record name | 2-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-48-1 | |

| Record name | 2-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methoxypyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Chloro-5-methoxypyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest in research and development.[1]

Core Chemical and Structural Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO. Its structure is characterized by a pyridine ring with a chlorine atom at the 2-position and a methoxy group at the 5-position. This arrangement of substituents imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in organic synthesis. The presence of the chlorine atom, for instance, facilitates nucleophilic substitution reactions, a common strategy in the synthesis of more complex molecules.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [3] |

| Molecular Weight | 143.57 g/mol | [3][4] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 213.7 ± 20.0 °C (at 760 Torr) | |

| Density | 1.210 ± 0.06 g/cm³ (at 20°C) | |

| pKa (Predicted) | -2.22 ± 0.10 | |

| LogP (XLogP3) | 1.7 | [3] |

| CAS Number | 139585-48-1 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | COc1ccc(Cl)nc1 | [4] |

| InChI | InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | [2][4] |

| InChIKey | ZXGHKJHRHVDMSW-UHFFFAOYSA-N | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 5-methoxypyridin-2-ol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Materials:

-

5-methoxypyridin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous sulfolane (or another suitable high-boiling solvent)

-

1-methyl-piperazine (for quenching and LCMS analysis)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 15-20% solution/suspension of 5-methoxypyridin-2-ol in anhydrous sulfolane.

-

Under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring.[5]

-

Monitor the reaction progress by taking small aliquots, quenching them with 1-methyl-piperazine, and analyzing by LCMS. The reaction is typically complete within 0.5-1.5 hours.[5]

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a separate beaker.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified using silica gel column chromatography.[6][7][8]

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Cotton or glass wool

-

Sand

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack it into a glass column plugged with cotton or glass wool and a layer of sand at the bottom.

-

Allow the silica gel to settle, ensuring a level surface, and add a thin layer of sand on top.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity.

-

Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. Based on methods for similar compounds, the following conditions can be used as a starting point.[9][10]

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)[9]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1 mL/min[9]

-

Detection: UV at 240 nm[9]

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[11]

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methoxy protons (around 3.85 ppm), and multiplets or doublets for the three aromatic protons on the pyridine ring.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the methoxy carbon and five distinct signals for the carbons of the pyridine ring.

Visualizations: Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Role in Drug Development: Kinase Inhibitor Signaling Pathway

This compound serves as a key building block for the synthesis of various kinase inhibitors used in cancer therapy and for treating inflammatory diseases.[12][13][14][15] The diagram below illustrates a simplified representation of a kinase signaling pathway (e.g., JAK-STAT) and how a hypothetical drug derived from this pyridine scaffold can inhibit it.

Caption: Inhibition of a kinase signaling pathway by a drug derived from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 139585-48-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

- 12. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloro-5-methoxypyridine (CAS: 139585-48-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO.[1][2] It is recognized for its role as a versatile intermediate in the development of new chemical entities.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 139585-48-1 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 213.7 ± 20.0 °C | [3] |

| Density | 1.210 ± 0.06 g/cm³ | [3] |

| Purity | ≥ 99% (GC), 99.37% (HPLC) | [1][4] |

| Storage Conditions | 0-8 °C, Store in a cool, dry place | [1][2] |

Synthesis

A plausible and common synthetic route to this compound involves the chlorination of a 5-methoxypyridin-2(1H)-one intermediate. This method is analogous to established procedures for the synthesis of similar chloro-substituted pyridines and other azaheterocycles.

Proposed Synthesis Workflow

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 5-Methoxypyridin-2(1H)-one (Intermediate)

A multi-step process starting from nicotinic acid can be employed to synthesize the key intermediate, 5-methoxypyridin-2(1H)-one. This involves the formation of 2-pyridinone-5-aldehyde, followed by reduction to 5-hydroxymethyl-2-pyridinone, and subsequent methylation of the hydroxyl group.

Chlorination of 5-Methoxypyridin-2(1H)-one (Final Step)

This protocol is adapted from general procedures for the dehydroxy-chlorination of 2-pyridones and related heterocycles.

-

Materials:

-

5-Methoxypyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous sulfolane (optional, as solvent)

-

Ice water

-

Sodium carbonate solution (e.g., 10% w/v)

-

Dichloromethane or other suitable organic solvent for extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 5-methoxypyridin-2(1H)-one in a minimal amount of anhydrous sulfolane (optional).

-

Carefully add phosphorus oxychloride (1.5 to 2.0 equivalents) to the mixture.

-

Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Applications in Synthesis

This compound is a valuable building block for introducing the 5-methoxypyridin-2-yl moiety into molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions.

Table 2: Applications in Chemical Synthesis

| Application Area | Description | Source(s) |

| Pharmaceuticals | Serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1] | [1] |

| Agrochemicals | Used in the formulation of herbicides and fungicides.[1] | [1] |

| Material Science | Explored for its potential in the development of advanced materials such as polymers and coatings.[1] | [1] |

Representative Reaction: Nucleophilic Aromatic Substitution

The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of substituted pyridines.

Caption: General scheme for nucleophilic substitution reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

2-Chloro-5-methoxypyridine molecular weight and formula

An In-depth Technical Guide on 2-Chloro-5-methoxypyridine

This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a substituted pyridine derivative. The core quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

| Parameter | Value |

| Molecular Formula | C6H6ClNO[1][2][3][4] |

| Molecular Weight | 143.57 g/mol [2][5] |

| Alternate Molecular Weight | 143.571 g/mol [1] |

Structural and Identifier Information

The structural representation and key identifiers are crucial for unambiguous identification and use in experimental and computational workflows.

Figure 1: Chemical Identity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5-methoxypyridine as a versatile building block in the synthesis of pharmaceutical compounds. This key intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies, primarily through its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure, featuring a reactive chlorine atom and an electron-donating methoxy group, makes it an ideal scaffold for modification in drug discovery and development. The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for the strategic introduction of various functional groups to modulate the pharmacological properties of the target compounds.[2] This intermediate is widely employed in the synthesis of potential anti-inflammatory and anti-cancer agents.[1][2]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in constructing the complex molecular architectures of modern therapeutics.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, the chlorine atom serves as the leaving group, allowing for the introduction of a variety of aryl, heteroaryl, or vinyl substituents. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common in kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a functional group present in a vast number of pharmaceuticals. Utilizing this compound in this reaction allows for the facile introduction of diverse amino functionalities, which can be crucial for target binding and modulating physicochemical properties.

Application Example: Synthesis of Kinase Inhibitor Scaffolds

Substituted pyridines are key components of many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. The synthesis of novel indoloquinoline derivatives, for example, has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3]

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Kinase inhibitors designed to modulate this pathway can effectively induce apoptosis and inhibit tumor growth.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway.

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-aryl-5-methoxypyridine derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Analogous Suzuki Coupling Reactions:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | 2-Chloro-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 92 |

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Objective: To synthesize a 2-amino-5-methoxypyridine derivative.

Materials:

-

This compound

-

Primary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add to a reaction vial this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |

| 2 | 2-Chloro-5-bromopyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 10 | 88 |

Experimental Workflow Diagram

The general workflow for both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is outlined in the diagram below.

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development endeavors.

References

Application Notes and Protocols for 2-Chloro-5-methoxypyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of a chloro substituent at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. The methoxy group at the 5-position, being an electron-donating group, influences the reactivity of the pyridine ring and can play a role in the biological activity of the final products.

These application notes provide an overview of the utility of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols, based on established methodologies for similar substrates, are provided to serve as a starting point for reaction optimization and development.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, including:

-

Pharmaceutical Agents: It is a key precursor for the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.

-

Agrochemicals: This building block is utilized in the development of novel herbicides and fungicides.

-

Materials Science: Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxypyridines

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the synthesis of 2-aryl-5-methoxypyridines, which are prevalent structures in many biologically active compounds.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane and water, or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-18 | 70-90 |

| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 8-16 | 75-95 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 6-12 | 80-98 |

Note: Yields are estimates based on reactions with similar chloropyridine substrates and will vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methoxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines from this compound.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and may require optimization for different amines.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)

-

Base (e.g., sodium tert-butoxide (NaOᵗBu) or potassium phosphate (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-2 times the moles of Pd), and the base (1.5-2.5 equiv.) to a dry Schlenk flask containing a magnetic stir bar.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOᵗBu (2.0) | Toluene | 100 | 12-24 | 65-90 |

| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.5) | Dioxane | 110 | 10-20 | 70-95 |

| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 8-16 | 75-98 |

Note: Yields are estimates based on reactions with similar chloropyridine substrates and will vary depending on the specific amine used.

Experimental Workflows

Suzuki-Miyaura Coupling Workflow

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Workflow

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular strategies for the elaboration of this scaffold into complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. It is important to note that for any new combination of substrates, optimization of the reaction conditions will be key to achieving high yields and purity of the desired products.

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-methoxypyridine with arylboronic acids. Due to the inherent challenges associated with the activation of the C-Cl bond in electron-rich pyridine systems, this protocol incorporates best practices and robust catalytic systems to ensure efficient and high-yielding coupling.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1] The 2-aryl-5-methoxypyridine scaffold, in particular, is a valuable structural motif in medicinal chemistry.

Challenges and Considerations

The primary challenge in the Suzuki coupling of this compound lies in the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[2] The electron-donating nature of the methoxy group can further decrease the reactivity of the C-Cl bond.[3] To overcome these hurdles, highly active catalyst systems are necessary.[4] The use of bulky, electron-rich phosphine ligands is crucial to promote the oxidative addition and stabilize the palladium catalyst.[2][4] Additionally, the choice of a suitable base and solvent system is critical for an efficient reaction.[5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[6]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: To the flask, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[6]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[2][5]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-methoxypyridine.[6]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of 2-chloropyridines, which can be used as a starting point for the optimization of the reaction with this compound.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | Good to Excellent[4][5] |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18-24 | Good to Excellent[3][6] |

| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane | 100 | 16 | 92[6] |

| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85[6] |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart of the Suzuki coupling experimental protocol.

Suzuki Catalytic Cycle

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-5-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined herein are based on established methods and provide a starting point for reaction optimization.

Introduction

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring, allowing for the introduction of a diverse array of substituents. The electron-donating methoxy group at the 5-position can influence the reactivity of the C-Cl bond, making the careful selection of catalytic systems crucial for achieving high efficiency.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, as illustrated below. The cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a nucleophilic coupling partner, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 60-90 |

*Note: Yields are based on couplings of structurally similar chloropyridines and will be highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of similar chloropyridines.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination

| Catalyst (mol%) | Ligand (mol%) | Amine | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd-NHC complex (unspecified) | - | N-methyl aniline | Cs₂CO₃ | Not specified | Not specified | 94 | [1] |

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-5-methoxypyridines through the reaction of this compound with terminal alkynes.

Data Presentation: Sonogashira Coupling

| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Et₃N (2) | THF | 60-80 | 4-12 | 70-95 |

| Pd(OAc)₂ (2) | - | PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 12-24 | 60-90 |

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl chlorides.

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2 equiv.).

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction provides a method for the vinylation of this compound by coupling with various alkenes.

Data Presentation: Heck Reaction

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-140 | 4-24 | 60-85 |

| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120-150 | 12-24 | 50-80 |

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of aryl chlorides.

Procedure:

-

To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF (5 mL), this compound (1.0 mmol, 1 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2 equiv.).

-

Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling enables the formation of C-C bonds between this compound and organostannane reagents.

Data Presentation: Stille Coupling

| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | 60-90 |

| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | 1,4-Dioxane | 100 | 12-24 | 65-95 |

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Stille Coupling

This is a general protocol for the Stille coupling of aryl chlorides.

Procedure:

-

To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and this compound (1.0 mmol, 1 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed toluene (5 mL).

-

Add the organostannane reagent (1.1 mmol, 1.1 equiv.).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

-

Wash with brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent to form a C-C bond.

Data Presentation: Negishi Coupling

| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5) | - | THF | 65 | 12-24 | 70-95 |

| PdCl₂(dppf) (3) | - | THF | 65 | 12-24 | 65-90 |

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Negishi Coupling

This is a general protocol for the Negishi coupling of aryl chlorides.

Procedure:

-

Preparation of the Organozinc Reagent (in a separate flask): To a solution of the corresponding aryl or vinyl halide (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes, then add a solution of ZnCl₂ (1.2 mmol) in THF. Allow the mixture to warm to room temperature.

-

Coupling Reaction: To a separate flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and this compound (1.0 mmol, 1 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous THF (5 mL).

-

Add the freshly prepared organozinc reagent via cannula.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

References

Application Notes and Protocols: The Role of 2-Chloro-5-methoxypyridine in Material Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine is a substituted pyridine derivative recognized primarily for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive chlorine atom and an electron-donating methoxy group on a pyridine ring, also presents intriguing possibilities for applications in material science. While direct research on this compound in this field is emerging, its structural motifs are present in various advanced materials, including polymers and coatings. The pyridine ring offers a site for coordination with metal ions and the halogen provides a versatile handle for cross-coupling reactions, enabling the construction of complex macromolecular architectures.

This document provides detailed application notes and protocols based on analogous pyridine-containing materials to illustrate the potential of this compound in material science research. The following sections will explore its role as a monomer in the synthesis of novel organoboron polymers with interesting optical properties, drawing parallels from closely related and well-documented systems.

Application: Synthesis of Luminescent Organoboron Polymers

Substituted pyridines are valuable building blocks for the creation of functional polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of a pyridine moiety into a polymer backbone can influence its electronic properties, solubility, and ability to coordinate with other species. Organoboron polymers, in particular, have garnered significant interest due to their unique electronic and photophysical properties.

As a representative example of the potential application of this compound, this section details the synthesis and properties of a luminescent organoboron polymer derived from a methoxypyridine precursor. The chloro- and methoxy-substituents on the target molecule offer handles for derivatization to form monomers suitable for polymerization, for instance, through the formation of a boronic acid or ester at the 2-position.

Logical Workflow for Monomer Synthesis and Polymerization

Caption: Synthetic pathway from this compound to a hypothetical organoboron polymer.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related pyridine-containing organoboron polymers. These serve as a guide for the potential synthesis of materials derived from this compound.

Protocol 1: Synthesis of (6-Methoxypyridin-2-yl)boronic acid

This protocol outlines the synthesis of a boronic acid monomer from a methoxypyridine precursor, a crucial step for subsequent polymerization.

Materials:

-

2-Bromo-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

4 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 4 M HCl and stirred for 1 hour.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (6-methoxypyridin-2-yl)boronic acid.

Protocol 2: Synthesis of Poly[(6-methoxypyridin-2-yl)borane] via Suzuki Polycondensation

This protocol describes the polymerization of the boronic acid monomer to yield the target organoboron polymer.

Materials:

-

(6-Methoxypyridin-2-yl)boronic acid

-

2,6-Dibromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of (6-methoxypyridin-2-yl)boronic acid (1.0 eq), 2,6-dibromopyridine (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is placed in a round-bottom flask.

-

Toluene and 2 M Na₂CO₃ solution are added, and the mixture is degassed by bubbling with argon for 30 minutes.

-

The reaction mixture is heated to reflux and stirred under an inert atmosphere for 48 hours.

-

After cooling to room temperature, the mixture is poured into a rapidly stirring solution of ethanol/water (1:1) to precipitate the polymer.

-

The precipitate is collected by filtration, washed with deionized water and ethanol, and then dried under vacuum.

-

The crude polymer is further purified by Soxhlet extraction with acetone and chloroform to remove oligomers and catalyst residues. The final polymer is obtained as a solid.

Data Presentation

The following table summarizes hypothetical characterization data for the synthesized polymer, based on typical values for analogous pyridine-containing organoboron polymers.

| Property | Value | Method of Determination |

| Molecular Weight (Mₙ) | 10,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| UV-Vis Absorption (λₘₐₓ) | 350 - 400 nm (in solution) | UV-Vis Spectroscopy |

| Photoluminescence (PL) Emission (λₑₘ) | 450 - 550 nm (in solution) | Fluorescence Spectroscopy |

| Quantum Yield (Φ) | 0.1 - 0.5 | Integrating Sphere Measurement |

| Thermal Decomposition Temperature (Tₔ) | > 300 °C | Thermogravimetric Analysis (TGA) |

Visualization of Polymer Properties

The relationship between the polymer structure and its luminescent properties can be visualized as follows:

Caption: Factors influencing the luminescent properties of the pyridine-boron polymer.

Conclusion

While direct experimental data on the application of this compound in material science is limited, its structural features suggest significant potential. By serving as a precursor to functional monomers, it can be incorporated into various polymer backbones, such as the luminescent organoboron polymers discussed herein. The protocols and data presented, based on analogous systems, provide a foundational framework for researchers to explore the synthesis and characterization of novel materials derived from this compound. Further investigation into the polymerization of this and related monomers is warranted to fully realize their potential in the development of advanced materials for electronic and optoelectronic applications.

Application Notes: 2-Chloro-5-methoxypyridine in the Synthesis of Bioactive Molecules

Introduction

2-Chloro-5-methoxypyridine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and drug development.[1][2][3] Its pyridine core, substituted with a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 5-position, allows for strategic and selective functionalization. The chlorine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[4][5] This makes it an essential intermediate in the synthesis of complex molecules targeting a range of biological pathways, including those involved in cancer and neurological disorders.[1][6]

Application Note 1: Synthesis of Kinase Inhibitor Scaffolds

The pyridopyrimidine scaffold is a core component of numerous kinase inhibitors, including the FDA-approved drug Palbociclib, which targets cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of breast cancer.[7][8] this compound serves as a key starting material for constructing the pyridine portion of these complex heterocyclic systems. A crucial step is the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group, which can then be elaborated to form the fused pyrimidine ring.

Logical Workflow for Pyridopyrimidine Core Synthesis

The diagram below illustrates a generalized synthetic strategy for constructing a pyridopyrimidine core, a key scaffold in many kinase inhibitors, starting from this compound.

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the C-N cross-coupling of this compound with a primary amine, a key step in forming precursors for more complex bioactive molecules. Conditions may require optimization for specific amine substrates.

Materials and Reagents:

-

This compound

-

Primary or secondary amine (e.g., Aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, XPhos)[9]

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))[9]

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), the base (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction vessel.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at 80-110 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-methoxypyridin-2-amine.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides

The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination of various aryl chlorides, which can be adapted for this compound.[10]

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-95 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-90 |

| Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 16-24 | 80-98 |

Note: Yields are highly dependent on the specific amine coupling partner and require optimization.

Signaling Pathway: CDK4/6 Inhibition

Bioactive molecules derived from the pyridopyrimidine scaffold, such as Palbociclib, function by inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby halting cell cycle progression from the G1 to the S phase.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 139585-48-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-5-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine is a key heterocyclic building block utilized in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its substituted pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. These derivatives are instrumental in the discovery of new drug candidates and the formulation of advanced crop protection agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and reliable synthetic route.

Synthesis Pathway

A common and effective method for the synthesis of this compound involves a two-step process commencing with the commercially available 2-amino-5-methoxypyridine. The synthesis pathway is outlined below:

-

Diazotization of 2-amino-5-methoxypyridine: The amino group of 2-amino-5-methoxypyridine is converted into a diazonium salt using sodium nitrite in an acidic medium.

-

Sandmeyer Reaction: The resulting diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst to yield the final product, this compound.

This synthetic approach is generally reliable and can be performed using standard laboratory equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization and Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-methoxypyridine to this compound.

Materials:

-

2-Amino-5-methoxypyridine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (anhydrous)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-amino-5-methoxypyridine in 50 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of 6.0 g of sodium nitrite in 20 mL of deionized water dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a solution of 10.0 g of copper(I) chloride in 50 mL of concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the previously prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation

| Parameter | Value |

| Starting Material | 2-Amino-5-methoxypyridine |

| Product | This compound |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Melting Point | 45-48 °C |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-methoxypyridine by Column Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-5-methoxypyridine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Separation of Product from Impurities | Incorrect solvent system (eluent too polar or non-polar). | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point for this compound is a mixture of ethyl acetate and hexane.[1][2] |

| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |

| Column channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Pack the column as a slurry or dry pack followed by careful wettening.[2] | |

| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system. For an ethyl acetate/hexane system, increase the proportion of hexane. |

| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Increase the polarity of the solvent system. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |

| Streaking or Tailing of the Product Band | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like pyridines, adding ~0.1-1% triethylamine can help to improve peak shape.[1] |

| The compound is degrading on the silica gel. | Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Neutralize the silica gel with triethylamine if the compound is base-sensitive. | |

| The sample was loaded in a solvent that is too strong. | Dissolve the sample in a minimal amount of a non-polar solvent or the chromatography eluent itself for loading.[2] | |

| Cracks in the Silica Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel.[2] |

| Heat generated from solvent interaction with silica. | Pack the column carefully and allow it to equilibrate before loading the sample. | |

| Irregular Product Band Shape | Uneven loading of the sample. | Ensure the sample is loaded evenly onto the top of the silica bed in a narrow band. |

| The top of the silica gel was disturbed during solvent addition. | Add the eluent gently, pouring it down the sides of the column. A layer of sand on top of the silica can help prevent disturbance.[2] |

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexane.[1] It is recommended to first determine the optimal ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis would be a 1:4 or 1:5 mixture of ethyl acetate to hexane.

Q2: What is the expected Rf value for this compound?

A2: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.3.[2] You should adjust your solvent system to achieve an Rf in this range for this compound on a TLC plate before running the column.

Q3: What type of stationary phase should I use?

A3: Standard silica gel (Silica Gel 60, 230-400 mesh) is the most common and suitable stationary phase for the purification of this compound.

Q4: How can I visualize the spots of this compound on a TLC plate?

A4: this compound contains a pyridine ring, which is a UV-active chromophore. Therefore, the spots can be visualized under a UV lamp (at 254 nm).

Q5: My compound appears to be unstable on the silica gel. What can I do?

A5: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.[1] This can help to prevent degradation and improve the chromatography.

Q6: How much crude material can I load onto my column?

A6: The loading capacity depends on the difficulty of the separation. A general guideline is a ratio of 1:20 to 1:100 of crude material to silica gel by weight. For difficult separations, a higher ratio of silica gel to the compound is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound.

1. Preparation of the Slurry:

-

In a beaker, measure the required amount of silica gel (e.g., 50 g).

-

Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry.

-

Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

-

Secure a glass chromatography column vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a small layer of sand (approximately 1 cm).

-

Pour the silica gel slurry into the column.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

-

Add another layer of sand (approximately 1 cm) on top of the silica gel.

3. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully add the sample solution to the top of the silica gel using a pipette.

-

Rinse the flask with a small amount of the eluent and add it to the column to ensure all the sample is transferred.

-

Drain the solvent until the sample is absorbed into the silica gel.

4. Elution:

-

Carefully add the eluent to the column.

-

Begin the elution process by opening the stopcock. A typical flow rate is about 2 inches per minute.[2]

-

Collect fractions in test tubes or other suitable containers.

5. Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure product.

6. Product Recovery:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Troubleshooting workflow for column chromatography.

Caption: Experimental workflow for purification.

References

Technical Support Center: Optimizing Substitutions on 2-Chloro-5-methoxypyridine

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in optimizing substitution reactions for 2-chloro-5-methoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic efforts.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the substitution reactions of this compound, covering both Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound sluggish or showing low conversion?

A1: Several factors can contribute to low reactivity in SNAr reactions with this substrate:

-

Weak Nucleophile: The nucleophilicity of your reagent is critical. For neutral nucleophiles like amines or alcohols, the reaction is often slow. Deprotonation with a suitable base to generate the more potent anionic nucleophile (amide or alkoxide) is recommended.

-

Insufficient Activation: While the pyridine nitrogen activates the 2-position for nucleophilic attack, the methoxy group at the 5-position is electron-donating, which can slightly reduce the electrophilicity of the aromatic ring compared to unsubstituted 2-chloropyridine.[1]

-

Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the formation of the Meisenheimer complex.[2] Consider increasing the temperature incrementally.

-